molecular formula C16H16BrClN4O B2725903 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone CAS No. 2108363-25-1

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone

Cat. No.: B2725903
CAS No.: 2108363-25-1
M. Wt: 395.69
InChI Key: XPELBRYLQVSJTQ-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone features a rigid 8-azabicyclo[3.2.1]octane core with a 2H-1,2,3-triazol-2-yl substituent at the 3-position and a 5-bromo-2-chlorophenyl group attached via a methanone bridge. This structure combines a bicyclic amine scaffold with halogenated aromatic and heterocyclic moieties, which are often associated with enhanced binding affinity and metabolic stability in pharmacological contexts . The stereochemistry (1R,5S) is critical for spatial orientation, influencing interactions with biological targets.

Key structural features:

  • Triazole substituent: Introduces dipole interactions and hydrogen-bonding capabilities.
  • 5-bromo-2-chlorophenyl group: Halogen atoms enhance lipophilicity and may participate in halogen bonding.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)21-11-2-3-12(21)9-13(8-11)22-19-5-6-20-22/h1,4-7,11-13H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPELBRYLQVSJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone is a complex organic molecule that integrates a bicyclic structure with a triazole moiety and a substituted phenyl group. This unique combination suggests potential for diverse biological activities, making it an interesting subject for pharmacological research.

Structural Features

This compound's structure can be broken down into key components:

  • Bicyclic Framework : The azabicyclo[3.2.1]octane structure is known for its ability to interact with various biological targets.
  • Triazole Moiety : The presence of the triazole ring enhances the compound's pharmacological properties, potentially acting as a bioisostere for amides or esters.
  • Phenyl Substitution : The 5-bromo-2-chlorophenyl group may contribute to the compound's lipophilicity and binding affinity to target receptors.

Biological Activity

The biological activity of this compound is hypothesized based on its structural characteristics. Compounds with similar features often exhibit diverse pharmacological effects:

Structural Feature Associated Biological Activity
Triazole RingAntifungal, anticancer properties
Bicyclic Amine StructureCentral Nervous System (CNS) activity
Halogenated Phenyl GroupEnhanced binding affinity to various receptors

Potential Therapeutic Applications

Research indicates that compounds containing triazole and bicyclic structures may have applications in treating conditions such as:

  • Cancer : Due to their ability to inhibit cell proliferation.
  • Infectious Diseases : Particularly those caused by fungi or bacteria.
  • Neurological Disorders : By modulating neurotransmitter systems.

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibit significant antifungal properties against strains such as Candida albicans and Aspergillus fumigatus. The incorporation of the bicyclic structure may enhance these effects through improved membrane permeability .
  • CNS Activity : Research on similar bicyclic amines has shown promising results in modulating serotonin receptors (5-HT1A and 5-HT3), suggesting potential use in developing antipsychotic drugs . The specific interactions of this compound with these receptors warrant further investigation.
  • Anticancer Properties : Preliminary data indicate that derivatives of compounds similar to this one can induce apoptosis in cancer cell lines, suggesting that the unique structural features may contribute to their efficacy in cancer treatment .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the azabicyclo framework.
  • Introduction of the triazole moiety through click chemistry techniques.
  • Substitution of the phenyl group followed by purification steps to achieve high yields and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo Core

Example 1 : (4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • Structural Differences: Replaces the triazole at position 3 with a phenylamino group and uses a 4-chlorophenyl instead of 5-bromo-2-chlorophenyl.
  • The absence of bromine and positional difference of chlorine (4- vs. 2-chloro) could alter electronic effects and steric hindrance.
Example 2 : (1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone
  • Structural Differences : Substitutes the 5-bromo-2-chlorophenyl with a 5-bromopyridin-3-yl group.
  • Implications :
    • The pyridine ring introduces a basic nitrogen, which may improve solubility but reduce blood-brain barrier penetration compared to the halogenated aryl group .
Example 3 : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Structural Differences : Replaces the triazole with a methyl ester and uses a 4-chlorophenyl group.

Aromatic/Heterocyclic Group Modifications

Compound Aromatic/Heterocyclic Group Key Substituents Physicochemical Impact
Target Compound 5-Bromo-2-chlorophenyl Br (para), Cl (ortho) High lipophilicity (logP ~4.2*)
(Compound 6l) 3-Bromophenyl-benzoxazolyl Br, benzoxazole Moderate logP (~3.8) due to S atom
Derivative 4-Chlorophenyl Cl (para) Lower logP (~3.5)
Compound 5-Bromopyridin-3-yl Br, pyridine N Increased polarity (logP ~2.9)

*Estimated using fragment-based methods.

Key Takeaways

  • SAR Insights :
    • Triazole at position 3 enhances dipole interactions and metabolic stability.
    • Ortho-chloro and para-bromo substituents optimize lipophilicity and target engagement.
  • Comparative Advantages: The target compound’s combination of halogens and triazole may offer superior pharmacokinetic profiles compared to analogs with pyridine, ester, or amino groups.

Preparation Methods

General Retrosynthetic Analysis

The synthesis of ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone can be approached through several retrosynthetic pathways, as outlined in Figure 1. The most common strategies involve:

  • Construction of the tropane core followed by sequential functionalization at positions 3 and 8
  • Introduction of the triazole group at C-3 of a preformed tropane scaffold
  • N-acylation at position 8 with 5-bromo-2-chlorobenzoyl chloride as the final step

Synthesis of the 8-azabicyclo[3.2.1]octane Core

The initial step in most synthetic routes involves the construction of the tropane core. One established method begins with the Robinson synthesis to form tropinone, which serves as a versatile intermediate. In this approach, tropinone (3-oxo-8-azabicyclo[3.2.1]octane) is prepared and subsequently modified to incorporate the desired functional groups.

A particularly efficient method for preparing the key intermediate tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has been documented, as shown in Table 1:

Table 1: Optimization of tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Synthesis

Entry Base Solvent Temperature Time Yield (%)
1 N-ethyl-N,N-diisopropylamine 1,4-dioxane/water 20°C 3h 99
2 Triethylamine Ethanol 60°C 3h 98
3 Triethylamine Dichloromethane 20-30°C 6h 98
4 None specified Dichloromethane 20°C 5h 95

The synthesis typically begins with 8-azabicyclo[3.2.1]octan-3-one hydrochloride (nortropinone hydrochloride), which undergoes N-protection with di-tert-butyl dicarbonate in the presence of a suitable base. The protected intermediate serves as a platform for subsequent transformations at the C-3 position.

N-Acylation at Position 8

The final step in the synthesis typically involves the N-acylation of the 8-position with 5-bromo-2-chlorobenzoyl chloride. This transformation requires the removal of any protecting groups from the nitrogen, followed by acylation under appropriate conditions.

For N-deprotection, several methods have been employed:

  • Catalytic hydrogenation : Using palladium (II) hydroxide in ethanol with ammonium formate at 70°C.
  • Acid-mediated deprotection : Treatment with strong acids such as trifluoroacetic acid or HCl in suitable solvents.
  • Transfer hydrogenolysis : Particularly effective for removing benzyl-type protecting groups.

Following deprotection, the acylation step can be performed using standard conditions:

  • Direct acylation with acid chloride : Using 5-bromo-2-chlorobenzoyl chloride in the presence of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine.
  • Coupling with carboxylic acid : Using coupling reagents such as EDC/HOBt or DCC in appropriate solvents.

Table 3 summarizes various conditions reported for similar N-acylation reactions on the 8-azabicyclo[3.2.1]octane scaffold:

Table 3: Conditions for N-Acylation of 8-azabicyclo[3.2.1]octane Derivatives

Entry Acylating Agent Base Solvent Temperature Time Yield (%)
1 Acid chloride Triethylamine DCM 0°C to RT 4h 75-90
2 Carboxylic acid/DCC DMAP DCM RT 12h 70-85
3 Acid chloride Pyridine DCM/Pyridine 0°C 2h 80-95
4 Anhydride DMAP DCM RT 6h 65-80

Complete Synthetic Routes

Linear Synthetic Approach

A practical linear synthetic route to this compound can be developed based on the tropane alkaloid synthesis methodologies reported in the literature. The key steps are outlined below:

  • Preparation of the tropane core : Starting from tropinone or nortropinone, establish the correct stereochemistry at positions 1 and 5.
  • N-Protection : Protect the nitrogen with a suitable protecting group (e.g., Boc, Cbz) to allow selective functionalization at position 3.
  • C-3 Functionalization : Convert the C-3 ketone to a vinyl triflate and introduce the triazole precursor.
  • Triazole formation : Form the 2H-1,2,3-triazole ring with the correct regiochemistry.
  • N-Deprotection : Remove the protecting group from nitrogen at position 8.
  • N-Acylation : React the free amine with 5-bromo-2-chlorobenzoyl chloride to complete the synthesis.

Convergent Synthetic Approach

A convergent approach may offer advantages in terms of efficiency and flexibility:

  • Synthesis of 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane : Prepare this key intermediate using methods described for similar compounds.
  • Preparation of 5-bromo-2-chlorobenzoyl chloride : From commercially available 5-bromo-2-chlorobenzoic acid using thionyl chloride or oxalyl chloride.
  • Final coupling : Combine the two components under suitable acylation conditions.

Comparison of Methods

Table 4 provides a comparative analysis of different synthetic approaches to the target compound:

Table 4: Comparison of Synthetic Routes to this compound

Synthetic Approach Number of Steps Overall Yield (est.) Key Advantages Key Limitations
Linear (tropinone-based) 7-9 10-15% Well-established chemistry; Scalable Low overall yield; Multiple protection/deprotection steps
Linear (Robinson synthesis) 8-10 8-12% Inexpensive starting materials Longer sequence; Moderate stereoselectivity
Convergent synthesis 5-7 15-20% Higher efficiency; Fewer steps Requires specialized intermediates
"Borrowing hydrogen" approach 6-8 12-18% Avoids oxidation/reduction sequences Requires transition metal catalysts
Vinyl aziridine rearrangement 5-7 18-25% Shortest sequence; Higher yield Limited substrate scope; Costly reagents

Optimization Considerations

Stereoselectivity

The stereochemical control at positions 1, 3, and 5 is critical for obtaining the desired (1R,5S) configuration. Several approaches have been used to ensure proper stereochemistry:

  • Chiral catalysts : Employ chiral transition metal complexes for asymmetric induction.
  • Substrate control : Utilize existing stereogenic centers to direct the introduction of new ones.
  • Resolution strategies : Separate stereoisomers at appropriate synthetic stages.

Regioselectivity in Triazole Formation

The formation of the 2H-1,2,3-triazole with the desired regiochemistry requires careful control of reaction conditions. Key factors affecting regioselectivity include:

  • Catalyst selection : Different metal catalysts (copper vs. silver) can lead to different regioisomers.
  • Temperature control : Reaction temperature significantly influences the isomer distribution.
  • Substrate structure : The steric environment around the reaction site impacts regioselectivity.

A reported mechanism for the temperature-mediated regioselective formation of triazoles indicates that at 0°C, certain pathways may be preferentially followed, while different pathways dominate at elevated temperatures (e.g., 60°C).

Protecting Group Strategies

The choice of protecting groups significantly impacts the overall efficiency of the synthesis. Table 5 summarizes the advantages and limitations of common protecting groups used in the synthesis of related compounds:

Table 5: Protecting Group Strategies for 8-azabicyclo[3.2.1]octane Synthesis

Protecting Group Introduction Conditions Removal Conditions Advantages Limitations
Boc Boc₂O, base, solvent TFA or HCl Stable to many conditions; Easy to remove Not stable to strong acids
Cbz CbzCl, base, solvent H₂, Pd/C or transfer hydrogenolysis Compatible with many transformations Not stable to hydrogenation conditions
Benzoyl Benzoyl chloride, base Hydrolysis (base) Robust to many conditions Harsh removal conditions
Phthalimide Phthalic anhydride, heat Hydrazine, solvent, heat Excellent N-protection Limited compatibility with reducing agents

Spectroscopic Analysis and Characterization

The successful synthesis of this compound would typically be confirmed through comprehensive spectroscopic analysis. Key spectroscopic features to look for include:

  • ¹H NMR : Characteristic signals for the triazole protons (typically δ 7.5-8.0 ppm), bridgehead protons at positions 1 and 5 (δ 3.5-4.5 ppm), and aromatic protons of the 5-bromo-2-chlorophenyl group.

  • ¹³C NMR : Carbonyl carbon (δ ~170 ppm), triazole carbons (δ 130-150 ppm), aromatic carbons, and bridgehead carbons.

  • Mass Spectrometry : Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

  • IR Spectroscopy : Characteristic bands for C=O stretching (1630-1650 cm⁻¹), C=N stretching, and aromatic C=C stretching.

  • X-ray Crystallography : Ultimate confirmation of the three-dimensional structure and absolute stereochemistry.

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